7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid
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Overview
Description
7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid is a complex organic compound with the molecular formula C17H18O10 and a molecular weight of 382.32 g/mol . This compound is a derivative of coumarin, a naturally occurring aromatic compound known for its diverse biological activities. The presence of a galactopyranosyl moiety attached to the coumarin structure enhances its solubility and potential biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid typically involves multi-step reactions. One common method starts with methyl 7-hydroxycoumarin-4-acetate as the precursor . The synthesis involves the following steps:
Step 1: The precursor is treated with sodium hydroxide (NaOH) in acetone for 20 hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumarin moiety to dihydrocoumarin derivatives.
Substitution: The hydroxyl groups in the galactopyranosyl moiety can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Alkylated or acylated coumarin derivatives.
Scientific Research Applications
7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The biological effects of 7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid are primarily due to its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, the compound can scavenge free radicals, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
7-Hydroxycoumarin-4-acetic acid: Lacks the galactopyranosyl moiety, making it less soluble.
4-Methylumbelliferone: Another coumarin derivative with different biological activities.
Uniqueness: The presence of the galactopyranosyl moiety in 7-O-beta-D-Galactopyranosylcoumarin-4-acetic acid enhances its solubility and potentially its biological activity, making it a unique compound compared to its analogs .
Properties
IUPAC Name |
2-[2-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O10/c18-6-11-14(22)15(23)16(24)17(27-11)25-8-1-2-9-7(3-12(19)20)4-13(21)26-10(9)5-8/h1-2,4-5,11,14-18,22-24H,3,6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIOCPUZLBGHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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